1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine
Overview
Description
1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine is a heterocyclic compound that features both imidazole and thiazole rings.
Mechanism of Action
Target of Action
Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
The chemical reactions of similar compounds are based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The type of product formed depends on the structure of the starting reagents .
Biochemical Pathways
Similar compounds have been shown to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .
Result of Action
Similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Future Directions
The future directions for research on “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” and related compounds could include further exploration of their pharmaceutical applications, given their broad range of biological activities . Additionally, new synthetic methods for assembling their heterocyclic system and functionalizing these compounds could also be explored .
Biochemical Analysis
Biochemical Properties
1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular metabolism . Additionally, the compound interacts with proteins involved in DNA repair, potentially enhancing its anticancer properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating these pathways, this compound can inhibit the growth of cancer cells and promote their death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity and altering cellular processes . For example, the compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity for extended periods . It can undergo degradation in the presence of certain enzymes, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . By understanding its subcellular localization, researchers can gain insights into the mechanisms underlying its biological effects .
Preparation Methods
The synthesis of 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Comparison with Similar Compounds
1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine can be compared with other similar compounds such as:
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its anthelmintic properties.
2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine: A related compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h4H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGPRPKBJAGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240643 | |
Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-25-6 | |
Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912771-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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